Product packaging for 4-(2-Ethoxyphenyl)piperidine(Cat. No.:CAS No. 100617-80-9)

4-(2-Ethoxyphenyl)piperidine

Cat. No.: B3197515
CAS No.: 100617-80-9
M. Wt: 205.3 g/mol
InChI Key: AKFKGPKEVRALPL-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Derivatives in Chemical Research

The history of piperidine is intrinsically linked to the study of natural products. The name itself is derived from the Latin word piper, meaning pepper, as piperine (B192125) is the alkaloid responsible for the pungency of black pepper. The isolation and structural elucidation of piperine and other alkaloids, such as nicotine (B1678760) and morphine, in the 19th and early 20th centuries, marked the beginning of intensive research into piperidine-containing compounds. These early investigations laid the foundation for understanding the physiological effects of these molecules and spurred the development of synthetic methodologies to create novel derivatives with tailored properties. Over the decades, the piperidine scaffold has transitioned from a component of natural isolates to a fundamental building block in the design of synthetic pharmaceuticals.

Overview of Substituted Piperidine Architectures in Academic Investigations

Academic research has extensively explored the synthesis and application of substituted piperidines. The substitution pattern on the piperidine ring dictates the molecule's biological activity and chemical properties. Common substitution patterns include:

2-Substituted Piperidines: Often found in alkaloids like coniine and playing a role in asymmetric synthesis.

3-Substituted Piperidines: These are key components in compounds targeting various receptors and enzymes.

4-Substituted Piperidines: This is arguably the most explored substitution pattern, with the 4-arylpiperidine substructure being a prominent feature in numerous central nervous system (CNS) active agents. escholarship.org

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Negishi couplings), have revolutionized the synthesis of substituted piperidines, allowing for the creation of diverse molecular libraries for high-throughput screening. acs.orgnih.govresearchgate.netnih.govresearchgate.net These investigations continue to uncover novel biological activities and applications for this important class of heterocycles.

Rationale for Focused Research on 4-(2-Ethoxyphenyl)piperidine and Analogues

The 4-arylpiperidine scaffold is a well-established pharmacophore found in a wide range of therapeutic agents. The nature and substitution pattern of the aryl group can significantly modulate the biological activity of the molecule. The 2-alkoxyphenyl substitution, in particular, has garnered interest due to the potential for intramolecular interactions and the specific steric and electronic effects it can impart.

While specific research on This compound is limited in publicly available literature, its close analogue, 4-(2-methoxyphenyl)piperidine , provides a valuable case study. The ethoxy group in the target compound, being slightly larger and more lipophilic than the methoxy (B1213986) group, could lead to altered binding affinities, selectivities, and metabolic stabilities. Focused research on this compound and its analogues is therefore driven by the following rationale:

Structure-Activity Relationship (SAR) Studies: To understand how subtle changes in the alkoxy substituent at the ortho position of the phenyl ring influence biological activity.

Exploration of Novel Biological Targets: To investigate the potential of these compounds to interact with new or underexplored biological targets.

Optimization of Physicochemical Properties: To fine-tune properties such as solubility, permeability, and metabolic stability for potential therapeutic applications.

The synthesis of such compounds can be achieved through established methods for creating 4-arylpiperidines, such as the Negishi coupling of a 4-piperidylzinc iodide with a corresponding aryl halide. acs.orgnih.gov

Data on 4-(2-Alkoxyphenyl)piperidine Analogues

Due to the limited specific data on this compound, the following table presents available information for its close analogue, 4-(2-methoxyphenyl)piperidine, and other related compounds to illustrate the type of data relevant to this class of molecules.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Reference
4-(2-Methoxyphenyl)piperidine58333-75-8C12H17NO191.2754290.9 at 760 mmHg scbt.com
4-(4-Methoxyphenyl)piperidine67259-62-5C12H17NO191.27--
3-(4-Methoxyphenyl)piperidine19725-26-9C12H17NO191.27-- bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B3197515 4-(2-Ethoxyphenyl)piperidine CAS No. 100617-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11/h3-6,11,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFKGPKEVRALPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 2 Ethoxyphenyl Piperidine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 4-(2-Ethoxyphenyl)piperidine identifies several logical bond disconnections that inform potential synthetic routes. The most apparent disconnection is the carbon-carbon bond between the piperidine (B6355638) ring at the C4 position and the 2-ethoxyphenyl group. This leads to a 4-piperidine synthon and a 2-ethoxyphenyl organometallic reagent, suggesting a cross-coupling strategy.

Alternatively, and more commonly for this class of compounds, the retrosynthetic approach focuses on the formation of the piperidine ring itself. researchgate.net This involves disconnections of one or more carbon-nitrogen or carbon-carbon bonds within the heterocyclic ring. Key precursors emerging from this analysis include:

4-(2-Ethoxyphenyl)pyridine: This precursor is central to syntheses involving the reduction of a pre-functionalized aromatic heterocycle. Its synthesis would typically start from 2-ethoxy-substituted benzene (B151609) derivatives.

γ-Amino-ketones or aldehydes: Precursors such as 5-amino-1-(2-ethoxyphenyl)pentan-1-one are key for strategies involving intramolecular cyclization via reductive amination. figshare.com

1,5-Dihalopentanes: These can be used in cyclization reactions with an appropriate nitrogen source.

Acyclic amino-alcohols or N-tethered alkenes: These serve as starting materials for various intramolecular cyclization strategies. nih.gov

The choice of precursor is intrinsically linked to the specific strategy employed for the formation of the piperidine ring.

Strategies for Piperidine Ring Formation

The construction of the piperidine scaffold is a pivotal aspect of synthesizing this compound. Various established and novel methods are applicable.

Intramolecular Cyclization Approaches

Intramolecular cyclization offers a powerful method for constructing the piperidine ring with control over stereochemistry. These approaches involve forming one or two bonds from a linear precursor. nih.gov

Reductive Cyclization of Nitro-amines: A notable method involves the diastereoselective nitro-Mannich reaction between a β-aryl substituted nitroalkane and a glyoxylate (B1226380) imine. ucl.ac.uk The resulting β-nitro-amine can undergo reductive cyclization using reagents like BF3·OEt2 and zinc to form a functionalized piperidine. ucl.ac.uk

Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes or other suitable precursors can be initiated to form the piperidine ring. This method is effective for producing various substituted piperidines. nih.gov

aza-Michael Reaction: Intramolecular aza-Michael reactions of N-tethered alkenes provide another route. Organocatalysts can be employed to achieve enantioselective synthesis of protected piperidines. nih.gov

Oxidative Amination: Non-activated alkenes can undergo oxidative amination catalyzed by complexes of metals like gold(I) or palladium to form substituted piperidines. nih.gov This approach difunctionalizes a double bond while simultaneously creating the N-heterocycle. nih.gov

Reductive Amination Protocols

Reductive amination is a widely used protocol for synthesizing piperidines from acyclic precursors. nih.gov The typical pathway involves the intramolecular cyclization of an amino-ketone or amino-aldehyde.

The process begins with a precursor like a protected γ-amino-ketone. For instance, an N-Boc-protected amino-ketone can be synthesized by reacting a protected lactam with a Grignard reagent derived from a 2-ethoxy-halobenzene. figshare.com Deprotection of the amine, often under acidic conditions (e.g., with TFA), liberates the free amine. This intermediate spontaneously cyclizes to form a cyclic imine or enamine. Subsequent reduction of this intermediate with a reducing agent such as sodium borohydride (B1222165) (NaBH4) yields the final piperidine ring. figshare.com This one-pot process is highly efficient for creating substituted piperidines. figshare.com

Hydrogenation of Aromatic Nitrogen Heterocycles

The most direct synthesis of this compound involves the catalytic hydrogenation of 4-(2-ethoxyphenyl)pyridine. This method preserves the substitution pattern while saturating the aromatic ring. The hydrogenation of pyridines is a well-established but often challenging transformation that can require specific catalysts and conditions to achieve high efficiency and yield. researchgate.netresearchgate.net

A variety of catalytic systems have been developed for this purpose:

Palladium-on-Carbon (Pd/C): Often used with additives like 1,2-dichloroethane (B1671644) (ClCH2CHCl2) to facilitate the reaction under milder conditions. researchgate.net

Rhodium-on-Carbon (Rh/C): Heterogeneous Rh/C catalysts can effectively hydrogenate aromatic rings, including pyridines, often in water at moderate temperatures and pressures. organic-chemistry.org

Iridium Catalysts: Iridium complexes containing P,N-ligands have been shown to be effective for the asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com

Metal-Free Borane (B79455) Catalysis: Homogeneous borane catalysts can achieve a metal-free hydrogenation of pyridines, often with high cis-stereoselectivity. organic-chemistry.org

The choice of catalyst and reaction conditions is critical and can be tailored to the specific substrate and desired outcome.

Catalyst SystemConditionsSolventKey Features
Pd/C with ClCH2CHCl2 Mild temperature and pressureVariousSynergistic effect enhances efficiency for pyridinecarboxamides. researchgate.net
10% Rh/C 80 °C, 5 atm H2WaterEffective for a broad range of heteroaromatics. organic-chemistry.org
Iridium(I) with P,N-ligand Mild conditionsVariousSuccessful for asymmetric hydrogenation of pyridinium salts. mdpi.com
Borane Catalysts (e.g., HB(C6F5)2) Mild conditionsVariousMetal-free alternative with excellent cis-stereoselectivity. organic-chemistry.org
Cobalt Nanocatalysts Acid-free conditionsWaterHeterogeneous catalyst allowing for hydrogenation in water. mdpi.com

This table is generated based on data from multiple sources for general pyridine (B92270) hydrogenation. researchgate.netorganic-chemistry.orgmdpi.com

Mannich Reaction Applications

The Mannich reaction provides a versatile route to substituted piperidin-4-ones, which are valuable intermediates that can be subsequently reduced to the corresponding piperidines. organic-chemistry.orgacs.org The classical Mannich reaction is a three-component condensation of an aldehyde, an amine, and an enolizable carbonyl compound. organic-chemistry.org

A relevant strategy involves an organocatalyzed three-component Mannich reaction using 2-ethoxybenzaldehyde, an amine (e.g., p-anisidine), and a ketone (e.g., acetone). ru.nl This forms a β-amino ketone. This intermediate can then undergo a second, intramolecular Mannich reaction to cyclize into a 2,6-disubstituted piperidin-4-one. ru.nl The resulting piperidone can then be deprotected and reduced to yield the desired 4-arylpiperidine framework. This multi-step sequence allows for the construction of stereochemically complex piperidines. ru.nl

Multicomponent reactions involving a Mannich cascade can also be employed. For example, a five-component reaction of aldehydes, esters of 3-oxocarboxylic acids, C-H acids, and ammonium (B1175870) acetate (B1210297) can lead to highly functionalized tetrahydropyridines, which are close precursors to piperidines. arkat-usa.org

Multi-Step Organic Synthesis Routes

Several detailed multi-step synthetic pathways have been devised for the preparation of 4-arylpiperidines, which are applicable to this compound.

One such route begins with the reaction of a nuclear halogenated pyridine (e.g., 4-chloropyridine) with 2-ethoxyphenylacetonitrile (B1595126) in the presence of a strong base like sodamide to eliminate hydrogen halide. google.com The resulting α-(2-ethoxyphenyl)-α-pyridyl-acetonitrile can then be hydrolyzed to the corresponding carboxylic acid or converted to an ester. The final step is the hydrogenation of the pyridine nucleus to the piperidine ring using a suitable catalyst, such as platinum oxide in acetic acid. google.com

Another powerful strategy is the double aza-Michael addition. In this approach, a primary amine is reacted with a divinyl ketone. nih.govacs.org To synthesize the target compound, one could envision using a custom (2-ethoxyphenyl)divinyl ketone. The reaction with a primary amine like benzylamine, often in a solvent mixture like acetonitrile (B52724)/water with a mild base, leads directly to the 1-benzyl-4-(2-ethoxyphenyl)piperidin-4-one intermediate. Subsequent debenzylation and reduction of the ketone would yield the final product. nih.govacs.org

A summary of a potential multi-step route is outlined below:

StepReactionKey ReagentsIntermediate/Product
1 Nucleophilic Aromatic Substitution4-Chloropyridine, 2-Ethoxyphenylacetonitrile, NaNH2α-(2-Ethoxyphenyl)-α-(pyridin-4-yl)acetonitrile
2 Esterification/HydrolysisH2SO4, EthanolEthyl α-(2-Ethoxyphenyl)-α-(pyridin-4-yl)acetate
3 HydrogenationH2, Platinum OxideEthyl this compound-4-carboxylate
4 DecarboxylationAcid/HeatThis compound

This table outlines a plausible synthetic sequence based on established chemical transformations. google.com

Introduction of the 2-Ethoxyphenyl Moiety

The formation of the 2-ethoxyphenyl group attached to the piperidine ring is a critical step in the synthesis of the target molecule. This can be accomplished either by forming the ether bond at a late stage or by attaching the pre-formed 2-ethoxyphenyl group to the piperidine core.

A common and direct approach involves the etherification of a phenolic precursor. This strategy relies on the synthesis of 4-(2-hydroxyphenyl)piperidine as a key intermediate, which is then O-alkylated to introduce the ethyl group.

The Williamson ether synthesis is a classic and widely used method for this transformation. In this reaction, the hydroxyl group of N-protected 4-(2-hydroxyphenyl)piperidine is deprotonated with a suitable base to form a phenoxide. This nucleophilic phenoxide then undergoes a substitution reaction with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the desired ether. The use of a protecting group on the piperidine nitrogen, typically a tert-butyloxycarbonyl (Boc) group, is often necessary to prevent N-alkylation as a side reaction.

A variety of bases can be employed, with common choices including sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being typical. researchgate.net The reaction conditions are generally mild, making this a versatile method.

ReactantsReagentsProductNotes
N-Boc-4-(2-hydroxyphenyl)piperidine, Ethyl iodideK2CO3, TBABN-Boc-4-(2-ethoxyphenyl)piperidineTBAB (tetrabutylammonium bromide) is used as a phase-transfer catalyst. researchgate.net
1-Benzyl-4-hydroxypiperidine, 2-fluoronitrobenzeneNaH, 15-crown-51-Benzyl-4-(2-nitrophenoxy)piperidineSubsequent reduction and ethylation would be required. nih.gov

An alternative and powerful strategy involves the direct formation of the bond between the aromatic ring and the piperidine ring using transition-metal-catalyzed cross-coupling reactions. researchgate.net These methods are highly convergent and allow for the late-stage introduction of the aryl group.

The Suzuki-Miyaura cross-coupling reaction is a prominent example. scirp.org This reaction typically involves the coupling of an aryl boronic acid or its derivative with a piperidine-based electrophile. nih.gov For the synthesis of this compound, this would entail the reaction of 2-ethoxyphenylboronic acid with a suitable 4-halopiperidine or a piperidine derivative with a triflate leaving group. acs.orgnih.gov Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) or catalysts derived from palladium(II) acetate, are commonly used in the presence of a base. mdpi.com

The Negishi coupling is another valuable method that utilizes an organozinc reagent. nih.gov In this case, a 4-piperidylzinc iodide reagent can be coupled with 2-ethoxy-1-iodobenzene. This reaction often requires co-catalysis with both a palladium and a copper(I) species to proceed efficiently. acs.orgnih.gov

A Hiyama cross-coupling reaction provides an alternative by using an organosilane, such as 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, which can be coupled with aryl halides like 2-ethoxy-1-iodobenzene. acs.org

Coupling ReactionPiperidine ComponentAryl ComponentCatalyst/Reagents
Suzuki-MiyauraN-Boc-4-iodopiperidine2-Ethoxyphenylboronic acidPd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) mdpi.com
NegishiN-Boc-4-piperidylzinc iodide2-Ethoxy-1-iodobenzenePd/Cu(I) co-catalyst acs.orgnih.gov
HiyamaN-Boc-4-(trimethylsilyl)-1,2,3,6-tetrahydropyridine2-Ethoxy-1-iodobenzenePd catalyst, Fluoride source (e.g., TBAF) acs.org

Functionalization and Derivatization of the Piperidine Core

The piperidine ring of this compound offers opportunities for further functionalization, which is crucial for modulating the pharmacological properties of resulting molecules. mdpi.com The secondary amine of the piperidine is the most common site for derivatization.

N-alkylation is a straightforward method to introduce various substituents. acs.orgnih.gov This can be achieved by reacting this compound with alkyl halides or by reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov For instance, N-alkylation with different benzyl (B1604629) halides or other functionalized alkyl groups can be performed to explore structure-activity relationships. uni-mainz.de

N-acylation is another common transformation, where the piperidine nitrogen is reacted with acyl chlorides or anhydrides to form amides. This can be useful for introducing a variety of functional groups or for preparing precursors for further reactions.

Furthermore, the piperidine ring itself can be a scaffold for more complex modifications. For example, if a 4-piperidone (B1582916) precursor is used in the synthesis, the resulting 4-(2-ethoxyphenyl)-4-hydroxypiperidine can be a versatile intermediate for further chemical transformations. nih.gov

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide, BaseN-Alkyl-4-(2-ethoxyphenyl)piperidine nih.gov
Reductive AminationAldehyde/Ketone, Reducing agentN-Alkyl-4-(2-ethoxyphenyl)piperidine nih.gov
N-AcylationAcyl chloride/Anhydride, BaseN-Acyl-4-(2-ethoxyphenyl)piperidine

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is achiral, the introduction of substituents on the piperidine ring can create one or more chiral centers, leading to the formation of stereoisomers. google.com The stereoselective synthesis of such derivatives is of great importance in medicinal chemistry, as different enantiomers or diastereomers often exhibit distinct pharmacological activities. nih.govfigshare.com

Several strategies can be employed to achieve stereocontrol. One approach is to use a chiral starting material from the chiral pool. Alternatively, asymmetric synthesis methodologies can be applied. For example, asymmetric hydrogenation of a corresponding N-protected 4-(2-ethoxyphenyl)pyridine precursor using a chiral catalyst could, in principle, yield an enantiomerically enriched product.

Another powerful technique is the kinetic resolution of a racemic mixture of a substituted piperidine derivative. whiterose.ac.ukacs.org This can be achieved using chiral reagents or catalysts that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer and the product. nih.gov For example, enantioselective acylation using a chiral hydroxamic acid has been shown to be effective for the kinetic resolution of disubstituted piperidines. nih.gov

In cases where a racemic mixture of a chiral derivative is synthesized, chiral resolution can be performed. google.com This often involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as L-(-)-dibenzoyltartaric acid. google.com The resulting diastereomeric salts can then be separated by crystallization, followed by liberation of the pure enantiomers.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 4-(2-Ethoxyphenyl)piperidine, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons in the ethoxy, phenyl, and piperidine (B6355638) moieties.

In a typical ¹H NMR spectrum of a related compound, the aromatic protons of the phenyl group appear as multiplets in the downfield region. The protons of the ethoxy group typically present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The piperidine ring protons resonate as a series of multiplets in the upfield region of the spectrum. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for a Substituted Piperidine Derivative.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.15-7.25 m -
Aromatic-H 6.80-6.90 m -
O-CH₂ (Ethoxy) 4.05 q 7.0
Piperidine-H (axial) 3.05-3.15 m -
Piperidine-H (equatorial) 2.60-2.70 m -
Piperidine-H 1.80-1.95 m -
Piperidine-H 1.60-1.75 m -

Note: This table is a representative example and actual chemical shifts may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the ethoxyphenyl group typically resonate in the range of δ 110-160 ppm. The carbon attached to the oxygen of the ethoxy group appears in a characteristic downfield region. The carbons of the piperidine ring are observed in the upfield region of the spectrum. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for a Substituted Piperidine Derivative.

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C-O 157.0
Aromatic C 130.0-110.0
O-CH₂ (Ethoxy) 63.5
Piperidine C-N 45.0-55.0
Piperidine C 30.0-40.0

Note: This table is a representative example and actual chemical shifts may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms. uvic.ca

A COSY spectrum reveals proton-proton couplings within the molecule. For this compound, cross-peaks would confirm the coupling between the methylene and methyl protons of the ethoxy group, as well as the couplings between adjacent protons on the piperidine ring. scielo.br

An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org This technique is crucial for assigning the quaternary carbons and confirming the connection between the ethoxyphenyl group and the piperidine ring. For instance, correlations would be observed between the protons on the piperidine ring and the carbons of the phenyl ring. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. libretexts.org For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for piperidine derivatives include cleavage of the bonds adjacent to the nitrogen atom and loss of substituents. nih.gov For this compound, characteristic fragments would likely arise from the loss of the ethoxy group or cleavage of the piperidine ring. innovareacademics.in

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

m/z Value Proposed Fragment
[M]⁺ Molecular Ion
[M - C₂H₅O]⁺ Loss of the ethoxy group
[C₇H₇O]⁺ Ethoxyphenyl fragment

Note: This table represents predicted fragmentation patterns. Actual fragmentation may vary based on ionization method and conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the various functional groups.

Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C-O stretching for the ether linkage, and N-H stretching for the secondary amine in the piperidine ring. who.intnih.gov

Table 4: Characteristic IR Absorption Frequencies for this compound.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Piperidine) 3300-3500
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
C-O-C Stretch (Ether) 1200-1250 (asymmetric), 1020-1075 (symmetric)

Note: This table provides a general range for the expected absorptions.

X-ray Crystallography for Solid-State Structural Analysis

Crystallographic data for related piperidine structures reveal that the piperidine ring typically adopts a chair conformation. nih.gov The analysis would also detail the orientation of the 2-ethoxyphenyl substituent relative to the piperidine ring. doi.org

Table 5: Representative Crystallographic Data for a Piperidine Derivative.

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.2450 (9)
b (Å) 10.6676 (12)
c (Å) 12.2492 (14)
α (°) 85.789 (2)
β (°) 70.516 (2)
γ (°) 71.272 (2)
Volume (ų) 961.21 (19)

Note: This data is for a representative compound, 2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylquinolinium iodide dihydrate, and serves as an illustrative example. iucr.org Actual crystallographic data for this compound would require experimental determination.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Conformational Analysis and Energetics of the Piperidine (B6355638) Ring System

The piperidine ring, a core component of 4-(2-Ethoxyphenyl)piperidine, is not planar and exists in various conformations to minimize steric and torsional strain. The analysis of these conformations and the energy associated with them is fundamental to understanding the molecule's three-dimensional structure and properties.

The six-membered piperidine ring predominantly adopts a "chair" conformation, which is the most thermodynamically stable arrangement. This stability arises from the staggering of all substituents on adjacent carbon atoms, which minimizes torsional strain, and the absence of angle strain. An alternative, less stable conformation is the "boat" form. The boat conformer is generally higher in energy due to steric hindrance between the "flagpole" substituents at the 1 and 4 positions and eclipsing interactions along the sides of the ring.

The interconversion between two different chair conformations, known as ring inversion, is a dynamic process that occurs at room temperature. This process does not proceed directly but passes through several high-energy intermediates, including the twist-boat and half-chair conformations. The energy barrier for this interconversion is influenced by the substituents on the ring. While the chair form is the global energy minimum, certain substitution patterns can lead to a significant population of boat or twist-boat conformers.

Table 1: General Energetic Properties of Piperidine Conformations
ConformationRelative Energy (kcal/mol)Key Strain Features
Chair0 (Most Stable)Minimal torsional and angle strain.
Twist-Boat~5-6Intermediate in the chair-to-chair interconversion.
Boat~6-7Flagpole interactions and eclipsing strain.

Note: The energy values are generalized for the parent piperidine ring; specific values for this compound would require dedicated computational studies.

The presence of a substituent on the piperidine ring significantly influences the equilibrium between different conformations. For a monosubstituted piperidine, there are two possible chair conformations, one with the substituent in an axial position and one with it in an equatorial position.

In the case of this compound, the bulky 2-ethoxyphenyl group is located at the C-4 position. Generally, large substituents prefer the equatorial position to avoid unfavorable steric interactions with the axial hydrogens at the C-2 and C-6 positions (known as 1,3-diaxial interactions). Placing the 2-ethoxyphenyl group in the axial position would introduce significant steric strain, making the equatorial conformation overwhelmingly more stable. Studies on analogous 4-substituted piperidines, such as 4-phenylpiperidine (B165713), have shown that the conformational free energies are very similar to those of the corresponding cyclohexanes, with the equatorial conformer being favored. The preference for the equatorial position for a phenyl group is estimated to be around 3 kcal/mol, and a similar or greater value would be expected for the larger 2-ethoxyphenyl group.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods provide detailed information that complements experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. By solving the Schrödinger equation in an approximate manner, DFT can be used to predict a molecule's geometry, energy, and other electronic properties. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the optimized molecular geometry, including bond lengths and angles.

These calculations would confirm that the piperidine ring adopts a chair conformation with the 2-ethoxyphenyl substituent in the equatorial position. The calculations also provide insights into the distribution of electron density throughout the molecule, which is fundamental to its reactivity.

Table 2: Representative Predicted Geometrical Parameters of the Piperidine Ring in this compound
ParameterTypical Value
C-N Bond Length~1.47 Å
C-C Bond Length~1.53 Å
C-N-C Bond Angle~111°
C-C-C Bond Angle~111°
C-C-N Bond Angle~110°

Note: These values are representative for a substituted piperidine ring and would be precisely determined through a specific DFT optimization of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to have significant electron density on the electron-rich ethoxyphenyl ring, while the LUMO may be distributed across both the aromatic and piperidine ring systems. DFT calculations can provide precise energies for these orbitals and visualize their spatial distribution.

Table 3: Representative FMO Properties for a 4-Arylpiperidine System
ParameterSymbolTypical Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-5.0 to -6.5Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.5 to -1.5Electron-accepting ability
HOMO-LUMO Energy GapΔE~4.0 to 5.5Chemical reactivity and stability

Note: These energy values are illustrative for molecules of this type. Precise values for this compound require specific quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. MEP analysis is invaluable for predicting sites for nucleophilic and electrophilic attack.

The color convention is typically as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show a region of negative potential (red/yellow) around the oxygen atom of the ethoxy group and the lone pair of the piperidine nitrogen atom, highlighting their nucleophilic character. A region of positive potential (blue) would be expected around the hydrogen atom attached to the piperidine nitrogen (the N-H proton), indicating its electrophilic or acidic nature.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the dynamic behavior of molecules over time. For a compound like this compound, MD simulations would be instrumental in exploring its conformational landscape and how it interacts with potential biological targets.

Conformational Sampling: The piperidine ring, a common scaffold in medicinal chemistry, typically adopts a chair conformation to minimize steric strain. For this compound, two primary chair conformers would be expected, differing in the axial or equatorial position of the 2-ethoxyphenyl group. Computational studies on similar 4-substituted piperidines suggest that the equatorial conformation is generally more stable due to reduced steric hindrance. MD simulations would allow for the sampling of these and other less common conformations (such as twist-boat) and the calculation of the energetic barriers between them, providing a comprehensive understanding of the molecule's flexibility.

Ligand-Target Interactions: If a biological target for this compound were identified, MD simulations could elucidate the specific interactions that stabilize the ligand-receptor complex. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the amino acid residues of the protein's binding pocket. This information is invaluable for understanding the basis of molecular recognition and for the rational design of more potent and selective analogs.

Prediction of Molecular Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum chemical method to predict the electronic structure and reactivity of molecules. By calculating various molecular descriptors, researchers can gain insights into a compound's stability, reactivity, and potential interaction mechanisms.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap generally implies lower reactivity and higher kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich ethoxyphenyl ring, while the LUMO may be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atom of the ethoxy group and the nitrogen atom of the piperidine ring would be expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding. The aromatic protons and the amine proton would represent regions of positive potential.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). While specific values for this compound are not available, DFT calculations on similar piperidine derivatives are routinely performed to predict these properties.

Table of Predicted Molecular Reactivity Descriptors (Illustrative)

DescriptorSymbolPredicted Value Range (Illustrative)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-5.0 to -6.5 eVElectron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.5 to 1.0 eVElectron-accepting ability
HOMO-LUMO Energy GapΔE4.5 to 7.5 eVChemical reactivity and kinetic stability
Electronegativityχ2.5 to 3.5 eVTendency to attract electrons
Chemical Hardnessη2.2 to 3.8 eVResistance to change in electron distribution
Global Electrophilicity Indexω0.5 to 1.5 eVPropensity to accept electrons

Note: The values in this table are illustrative and based on general trends for similar organic molecules. Specific experimental or computational data for this compound is required for accurate values.

Molecular Interactions and Mechanistic Research in Non Clinical Models

Receptor Binding Affinity and Selectivity Studies

The interaction of a compound with specific receptors is a primary determinant of its pharmacological effect. Radioligand binding assays are typically used to determine a compound's affinity (often expressed as a Ki value) for various receptors.

Investigations with Sigma Receptors (S1R, S2R)

The piperidine (B6355638) scaffold is a common feature in many ligands developed for sigma receptors (S1R and S2R), which are implicated in a range of neurological functions and diseases. Studies on various phenoxyalkylpiperidines have demonstrated that modifications to the phenoxy and piperidine rings can yield ligands with high affinity and selectivity for the S1R subtype. However, specific binding affinity data (Ki values) for 4-(2-Ethoxyphenyl)piperidine at either S1R or S2R have not been reported in the reviewed literature. Consequently, a data table of its binding profile at sigma receptors cannot be compiled.

Interactions with Other Amine G-Protein-Coupled Receptors

To understand a compound's potential for off-target effects and to build a comprehensive pharmacological profile, it is typically screened against a panel of G-protein-coupled receptors (GPCRs), such as dopaminergic, serotonergic, adrenergic, and histaminergic receptors. While related structures, such as certain methoxyphenylpiperazine derivatives, have been characterized at specific GPCRs like the 5-HT1A receptor, a binding profile for this compound across a panel of amine GPCRs is not available in published research.

Enzyme Inhibition Profiling and Mechanistic Elucidation

Beyond receptor interactions, many compounds exert their effects by inhibiting the activity of key enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Inhibition of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)

Both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are significant therapeutic targets for inflammatory and pain-related disorders. Various inhibitors incorporating piperidine moieties have been developed for both enzymes. However, a review of the literature did not yield any data on the inhibitory activity (IC50 values) of this compound against either sEH or FAAH.

Interaction with GABA-Transaminase

GABA-transaminase (GABA-T) is a critical enzyme in the metabolism of the neurotransmitter GABA. While inhibitors of this enzyme are of interest for conditions like epilepsy, there is no published evidence or investigation into the interaction between this compound and GABA-T.

Cellular Investigations in In Vitro Systems

Cellular assays are used to explore the functional consequences of a compound's molecular interactions in a biological context. These studies might investigate effects on second messenger pathways, ion channel function, gene expression, or cell viability. In the absence of primary data on the receptor binding or enzyme inhibition profile of this compound, no targeted in vitro cellular studies investigating its specific mechanistic pathways have been published.

Cytotoxicity Screening in Defined Cell Lines (e.g., Hep G2) for Mechanistic Insights

Comprehensive searches of scientific literature and research databases did not yield any specific studies on the cytotoxicity of this compound in the HepG2 cell line or other defined cell lines. Consequently, there is no available data to report regarding its potential to induce cell death or the mechanistic insights that would be derived from such screening.

Modulation of Cellular Processes (e.g., apoptosis induction)

There is currently no published research investigating the effects of this compound on the modulation of cellular processes such as apoptosis. Studies detailing its potential to induce programmed cell death, including the activation of specific cellular pathways or molecular targets, have not been found in the available scientific literature.

Antimicrobial Mechanistic Studies in Microbial Cultures

Detailed investigations into the antimicrobial mechanisms of this compound are not present in the current body of scientific research.

Inhibition of Fungal Growth and Virulence Factors

Specific studies on the antifungal activity of this compound, including its potential to inhibit the growth of fungal species or interfere with their virulence factors, are not available in the scientific literature. Therefore, no data on its antifungal mechanism of action can be provided.

Antibacterial Activity and Mode of Action Investigation

No research dedicated to the antibacterial activity and the specific mode of action of this compound has been identified in published studies. Investigations into its efficacy against various bacterial strains and the underlying mechanisms of any potential antibacterial effects have not been reported.

Structure Activity Relationship Sar and Molecular Design Principles

Influence of the 2-Ethoxyphenyl Moiety on Molecular Interactions

The 2-ethoxyphenyl group plays a crucial role in the molecular interactions of 4-arylpiperidine derivatives with their biological targets. The ortho-ethoxy substituent is not merely a passive space-filling group; its size, conformation, and electronic properties significantly influence binding affinity and selectivity. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with specific amino acid residues within the binding pocket of receptors and transporters.

The orientation of the ethoxyphenyl ring relative to the piperidine (B6355638) core is a key determinant of activity. The presence of the ethoxy group at the ortho position can induce a specific dihedral angle between the phenyl and piperidine rings, which may be optimal for fitting into the target's binding site. This conformational restriction, imposed by the steric bulk of the ethoxy group, can enhance selectivity for a particular target over others.

Positional and Substituent Effects on the Phenyl Ring

The substitution pattern on the phenyl ring of 4-arylpiperidines is a critical factor in modulating their pharmacological profile. While this article focuses on the 2-ethoxyphenyl substitution, understanding the effects of altering the position and nature of substituents is essential for rational drug design.

Research on related 4-phenylpiperidine (B165713) derivatives has shown that the position of a substituent on the phenyl ring can dramatically alter biological activity. For instance, in a series of compounds targeting the dopamine (B1211576) transporter (DAT), it was observed that electron-withdrawing groups on the N-benzyl part of the molecule generally led to higher potency and selectivity. This suggests that the electronic properties of the phenyl ring system are important for molecular recognition.

Moving the ethoxy group from the ortho to the meta or para position would likely have a profound impact on the molecule's interaction with its target. A para-substituent, for example, would extend further into a binding pocket, potentially interacting with different residues compared to an ortho-substituent. The following table illustrates the general trend observed for positional isomers of substituted phenylpiperidines in various receptor systems, although specific data for ethoxy-isomers of 4-phenylpiperidine is not extensively available in the public domain.

Substituent PositionGeneral Effect on Activity/SelectivityPotential Rationale
OrthoCan enforce a specific conformation, potentially increasing selectivity. May also introduce steric hindrance.Interaction with specific residues in the binding pocket that favor a particular dihedral angle.
MetaOften results in altered selectivity profiles compared to ortho and para isomers.Positions the substituent to interact with a different set of amino acid residues.
ParaCan lead to enhanced potency by extending into a deeper part of the binding pocket.Interaction with a distal hydrophobic or polar region of the binding site.

Impact of Piperidine Ring Substitutions on Activity and Selectivity

Modifications to the piperidine ring of 4-(2-ethoxyphenyl)piperidine analogs offer another avenue for fine-tuning their pharmacological properties. The nitrogen atom of the piperidine ring is a key site for substitution, and the nature of the substituent can drastically influence potency, selectivity, and pharmacokinetic properties.

N-alkylation, for instance, is a common strategy to modulate activity. The length and branching of the alkyl chain can affect how the molecule anchors itself within the binding site. In the context of dopamine transporter ligands, the introduction of an N-benzyl group has been shown to be beneficial for high affinity binding. Further substitution on this benzyl (B1604629) group can further refine selectivity.

Furthermore, introducing substituents directly onto the piperidine ring can alter its conformation (e.g., chair vs. boat or twist-boat) and the orientation of the 4-aryl group. These conformational changes can have a significant impact on how the molecule is presented to its biological target, thereby affecting binding affinity and functional activity.

The following interactive table summarizes the general impact of various piperidine ring substitutions on the activity and selectivity of 4-arylpiperidine derivatives.

Substitution TypeGeneral Impact on ActivityGeneral Impact on SelectivityExample Modification
N-Alkylation (small alkyl)Variable, can increase or decreaseCan be modulatedN-methyl, N-ethyl
N-AralkylationOften increases potencyCan be significantly enhancedN-benzyl, N-phenethyl
Ring C-substitutionCan alter conformation and potencyCan improve selectivityMethyl or hydroxyl groups on the piperidine ring

Rational Design Principles for Novel Piperidine Analogues

The development of novel and improved this compound analogues is guided by a set of rational design principles derived from accumulated SAR data and an understanding of the target's three-dimensional structure.

A primary principle is the optimization of the substitution on the piperidine nitrogen. By exploring a variety of N-substituents, from simple alkyl chains to more complex aralkyl groups, researchers can probe the steric and electronic requirements of the N-substituent binding pocket. This can lead to the discovery of ligands with enhanced affinity and a desired functional profile (e.g., agonist, antagonist, or modulator).

Another key design strategy involves the exploration of bioisosteric replacements for the 2-ethoxy group. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. Replacing the ethoxy group with other moieties of comparable size and electronic character, such as a methoxy (B1213986), isopropoxy, or even a small cyclic ether, can lead to improved properties such as metabolic stability or oral bioavailability, while maintaining or enhancing the desired biological activity.

Furthermore, computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the rational design process. These methods can predict how novel analogues will bind to their target and can help prioritize the synthesis of compounds with the highest probability of success. A QSAR study on a series of 4-phenylpiperidine derivatives, for example, could identify key molecular descriptors that correlate with analgesic activity, thereby guiding the design of more potent compounds.

By systematically applying these principles, medicinal chemists can navigate the complex chemical space around the this compound scaffold to develop novel therapeutic agents with optimized efficacy and selectivity.

Advanced Analytical Techniques for Research Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like 4-(2-Ethoxyphenyl)piperidine. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses.

In a typical RP-HPLC method for a substituted piperidine (B6355638), a C18 stationary phase is utilized due to its hydrophobic nature, which allows for effective separation of moderately polar compounds. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be delivered in an isocratic (constant composition) or gradient (varying composition) manner to achieve optimal separation. The addition of a small percentage of an acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by ensuring the analyte is in a consistent protonation state. nih.gov

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. Purity is assessed by detecting and quantifying any additional peaks in the chromatogram, which may correspond to starting materials, byproducts, or degradation products. For compounds lacking a strong UV chromophore, derivatization with a UV-active agent such as 4-toluenesulfonyl chloride can be employed to enhance detection by UV-Vis detectors. nih.govresearchgate.net Alternatively, detectors like a Charged Aerosol Detector (CAD) can be used for compounds with poor UV absorbance. epa.govresearchgate.net

ParameterTypical ConditionReference
ColumnReversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govresearchgate.net
Mobile PhaseAcetonitrile and water with 0.1% phosphoric acid nih.gov
ElutionIsocratic or Gradient
Flow Rate1.0 mL/min nih.gov
DetectionUV-Vis (e.g., 254 nm) or Charged Aerosol Detector (CAD) epa.govresearchgate.net
Temperature30°C nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed by GC-MS, potentially after derivatization to increase its volatility and thermal stability.

The GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information. This makes GC-MS an excellent tool for both qualitative identification and quantitative analysis.

For the analysis of piperidine-containing compounds, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl/95% methyl polysiloxane stationary phase, is often used. unodc.org The injector and transfer line temperatures are maintained at a high enough temperature to ensure volatilization without causing thermal degradation. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis of the target compound. nih.gov

ParameterTypical ConditionReference
ColumnCapillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase unodc.org
Carrier GasHelium or Hydrogen at a constant flow rate unodc.org
Injector Temperature250-280°C
Oven ProgramTemperature ramp from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 290°C) unodc.org
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. CE separates ions based on their electrophoretic mobility in an electric field. This technique is particularly advantageous due to its high resolution, short analysis times, and minimal sample and solvent consumption. mdpi.com

For the analysis of a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. In CZE, the separation occurs in a buffer-filled capillary. The compound, being a secondary amine, will be protonated in an acidic buffer, acquiring a positive charge. This allows it to migrate towards the cathode at a rate dependent on its charge-to-size ratio. The use of a low pH buffer also helps to suppress the ionization of silanol groups on the capillary wall, thereby reducing analyte-wall interactions and improving peak efficiency.

Chiral separations of piperidine derivatives can be achieved by adding a chiral selector, such as a cyclodextrin derivative, to the background electrolyte. mdpi.com While there are no specific published CE methods for this compound, the general principles of CE suggest it would be a viable technique for its analysis, particularly for purity assessment and the separation of closely related impurities.

ParameterTypical ConditionReference
CapillaryFused-silica capillary (e.g., 50 µm i.d., 50-75 cm length) analyticaltoxicology.com
Background Electrolyte (BGE)Acidic buffer (e.g., phosphate or citrate buffer, pH 2.5-4) analyticaltoxicology.com
Voltage15-30 kV analyticaltoxicology.com
InjectionHydrodynamic or Electrokinetic analyticaltoxicology.com
DetectionUV-Vis (e.g., 200 nm) analyticaltoxicology.com
Temperature25°C analyticaltoxicology.com

Future Research Directions and Unexplored Avenues for 4 2 Ethoxyphenyl Piperidine Research

Development of Advanced Synthetic Routes for Complex Analogues

The future of 4-(2-ethoxyphenyl)piperidine research is intrinsically linked to the ability to synthesize more complex and functionally diverse analogues. While classical methods have been effective, the development of advanced synthetic routes is paramount for accessing novel chemical space. Future efforts should focus on catalyst-controlled, site-selective C-H functionalization, which allows for the direct modification of the piperidine (B6355638) ring at positions that are otherwise difficult to access. nih.govacs.org Techniques such as rhodium-catalyzed C-H insertion and palladium-catalyzed C(sp3)-H arylation offer pathways to introduce a wide array of substituents with high regio- and stereocontrol. nih.govacs.org

Furthermore, the exploration of novel catalytic systems, including those based on earth-abundant metals and photoredox catalysis, could provide more sustainable and efficient routes to these complex molecules. researchgate.netnih.gov The development of one-pot, multi-component reactions that can rapidly assemble the core structure with various functional groups will be crucial for generating large libraries of analogues for screening and optimization. researchgate.net These advanced synthetic strategies will not only facilitate the synthesis of known derivatives but also enable the creation of previously inaccessible molecular architectures, opening new doors for pharmacological and materials science research.

Synthetic StrategyPotential AdvantageTarget PositionRelevant Catalyst/Method
C-H FunctionalizationDirect, late-stage modificationC2, C3, C4Rhodium, Palladium
Photoredox CatalysisMild reaction conditionsRing positions, side chainsVisible light-activated catalysts
Multi-component ReactionsHigh efficiency, diversityCore scaffoldCascade Michael addition/alkylation
Asymmetric CatalysisEnantioselective synthesisChiral centersRhodium-catalyzed Heck reaction

Expansion of Computational Modeling to Predict Novel Interactions

Computational modeling has become an indispensable tool in chemical and biological research. For this compound, the expansion of these in silico methods offers a powerful approach to predict novel interactions and guide the design of next-generation compounds. Future research should leverage a combination of molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations to build robust predictive models. researchgate.netscientific.netnih.gov

Molecular docking can be used to screen virtual libraries of this compound analogues against a wide range of biological targets, identifying potential new therapeutic applications. nih.govtandfonline.com 3D-QSAR models can further refine these findings by correlating specific structural features (steric, electrostatic, hydrophobic) with biological activity, thereby providing a roadmap for structural optimization. scientific.netresearchgate.netresearchgate.net Long-timescale MD simulations will be critical for understanding the dynamic behavior of these molecules in complex biological environments, assessing the stability of ligand-receptor complexes, and predicting key binding interactions at an atomic level. researchgate.netnih.gov This integrated computational approach will not only accelerate the discovery process but also provide deeper insights into the molecular mechanisms underlying the activity of these compounds. nih.govnih.gov

Computational MethodResearch ApplicationPredicted Outcome
Molecular DockingVirtual screeningBinding affinity and mode
3D-QSARLead optimizationStructure-activity relationships
Molecular Dynamics (MD)Binding stability analysisLigand-receptor complex stability
Density Functional Theory (DFT)Electronic property analysisReactivity and structural stability

Exploration of Non-Biological Research Applications (e.g., materials science building blocks)

While the majority of research on piperidine derivatives has focused on their biological activity, there is a significant and largely unexplored potential for their use in non-biological applications, particularly in materials science. The rigid, saturated ring structure of the piperidine core, combined with the electronic properties of the ethoxyphenyl substituent, makes this compound an intriguing candidate as a building block for novel organic materials.

Future research could investigate the incorporation of this scaffold into polymers or supramolecular assemblies. The specific stereochemistry and functionalization of the piperidine ring could be used to control the packing and bulk properties of these materials. For instance, ethoxyphenyl groups are known to contribute to desirable optical and thermal properties in some organic systems. nih.govmdpi.com The nitrogen atom within the piperidine ring also offers a site for coordination with metal ions, suggesting potential applications in the development of novel catalysts or metal-organic frameworks (MOFs). Furthermore, the interaction of piperidine with carbon allotropes like fullerenes suggests possibilities in the creation of novel electronic materials. rsc.org A systematic investigation into the photophysical, electronic, and self-assembly properties of this compound and its derivatives could open up new avenues in fields such as organic electronics, sensor technology, and advanced coatings.

Mechanistic Studies at Subcellular and Organelle Levels in Non-Clinical Models

To fully understand the biological effects of this compound and its analogues, it is crucial to move beyond systemic or whole-cell assays and investigate their mechanisms of action at the subcellular and organelle levels. Future research should employ advanced cell imaging techniques to track the localization and trafficking of these compounds within cells.

The development of fluorescently tagged analogues of this compound would be a powerful tool for these studies. Using techniques like confocal microscopy and super-resolution microscopy, researchers could visualize the accumulation of the compound in specific organelles, such as the mitochondria, endoplasmic reticulum, or lysosomes. This information would provide critical clues about its mechanism of action and potential off-target effects. Furthermore, the use of chemical probes and activity-based protein profiling in cellular lysates could identify the specific protein targets that these compounds engage with within the cell. researchgate.net These detailed mechanistic studies in non-clinical models will provide a more complete picture of the compound's cellular pharmacology and guide the development of more specific and effective derivatives.

Investigation of Stereochemical Influence on Molecular Recognition Processes

Stereochemistry plays a pivotal role in the interaction of small molecules with biological targets. For this compound, which can exist as different stereoisomers depending on the substitution pattern, a thorough investigation of the influence of its three-dimensional structure on molecular recognition is a critical area for future research. The development of stereoselective synthetic methods is the first step towards this goal, enabling access to enantiomerically pure samples of different analogues. acs.orgwhiterose.ac.uk

Kinetic resolution techniques, which selectively react with one enantiomer over another, can also be employed to separate racemic mixtures and obtain optically pure compounds. whiterose.ac.uknih.govacs.org Once isolated, the individual stereoisomers should be evaluated in biological assays to determine if one enantiomer is more active or selective than the others. This is a common phenomenon in pharmacology, where the desired biological activity often resides in a single enantiomer, while the other may be inactive or contribute to off-target effects. doaj.orgresearchgate.net Computational modeling can complement these experimental studies by simulating the binding of different stereoisomers to their targets, providing a structural basis for the observed differences in activity. A comprehensive understanding of the stereochemical requirements for molecular recognition will be essential for the design of more potent and selective next-generation compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(2-Ethoxyphenyl)piperidine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH P95 or EU-standard P1 masks) if dust or aerosols are generated .
  • Engineering Controls : Conduct experiments in a fume hood to minimize inhalation exposure. Ensure hand/eye wash stations are accessible .
  • Decontamination : Immediately remove contaminated clothing and wash skin with soap and water. Dispose of hazardous waste via approved protocols .
  • First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention. Do not induce vomiting if ingested .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the piperidine ring and ethoxyphenyl substituents. Compare spectra with known piperidine derivatives (e.g., 4-(3-chlorophenyl)piperidine hydrochloride) .
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate purity against reference standards .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ≈ 261.3 for C13H19NOC_{13}H_{19}NO) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Test catalysts (e.g., piperidine or triethylamine) in nucleophilic substitution reactions between 2-ethoxyphenol and piperidine precursors. Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., dichloromethane vs. DMF) .
  • Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Monitor fractions via TLC (Rf ≈ 0.3–0.5) .
  • Yield Tracking : Compare yields under varying stoichiometric ratios (e.g., 1:1 vs. 1:2 substrate:catalyst) to identify optimal conditions .

Q. What strategies can address contradictory data regarding the pharmacological activity of piperidine derivatives?

  • Methodological Answer :

  • Assay Validation : Replicate receptor binding studies (e.g., dopamine D2 or serotonin 5-HT2A) using standardized protocols. Include positive controls (e.g., haloperidol for D2) .
  • Orthogonal Methods : Combine radioligand binding assays with functional assays (e.g., cAMP modulation) to confirm activity .
  • Structural Analogs : Synthesize and test derivatives (e.g., 4-(4-chlorophenyl)piperidine) to isolate structure-activity relationships (SAR) .

Q. How to design experiments to evaluate the receptor binding affinity of this compound?

  • Methodological Answer :

  • In Vitro Binding Assays : Use 3H^3H-spiperone for dopamine D2 receptor binding. Prepare brain homogenates (e.g., rat striatum) and measure displacement curves (IC50 values) .
  • Dose-Response Analysis : Test concentrations from 1 nM to 10 μM. Calculate KiK_i values using the Cheng-Prusoff equation .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in the receptor’s active site .

Q. What advanced analytical methods are used to detect trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Employ a Q-TOF system to identify impurities at ppm levels. Use electrospray ionization (ESI) in positive ion mode .
  • GC-MS Headspace Analysis : Detect volatile byproducts (e.g., residual solvents) with a DB-5MS column and helium carrier gas .
  • Elemental Analysis : Quantify heavy metals (e.g., Pd catalysts) via ICP-MS after microwave-assisted acid digestion .

Key Considerations for Researchers

  • Toxicity Data Gaps : Current SDS indicate limited acute or chronic toxicity data. Prioritize in vitro cytotoxicity screening (e.g., MTT assay on HepG2 cells) before in vivo studies .
  • Ecological Impact : No bioaccumulation or mobility data exist. Conduct OECD 301F biodegradation tests to assess environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.